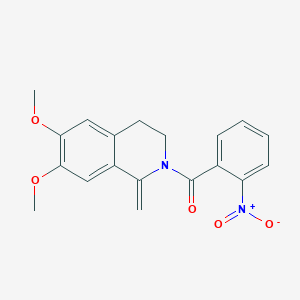![molecular formula C24H28N4O4 B289213 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide, also known as DAPT, is a small molecule inhibitor of γ-secretase. It is widely used in scientific research for its ability to block the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Wirkmechanismus
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide acts as a γ-secretase inhibitor, blocking the cleavage of Notch receptors and downstream signaling. Notch signaling is involved in cell differentiation and proliferation, and dysregulation of this pathway is implicated in many types of cancer. By inhibiting γ-secretase, 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can prevent the activation of downstream targets and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in blocking the Notch signaling pathway, 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the production of amyloid-β peptides, which are implicated in Alzheimer's disease. 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a widely used tool in scientific research, due to its ability to block the Notch signaling pathway. It is relatively easy to synthesize and can be used in a variety of cell lines and animal models. However, there are some limitations to its use. 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can have off-target effects, and its effectiveness can be dependent on the specific cell type and experimental conditions. Additionally, the use of 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide in animal models can be complicated by its poor bioavailability and potential toxicity.
Zukünftige Richtungen
There are many potential future directions for research involving 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide. One area of interest is in the development of more specific and potent γ-secretase inhibitors. Another area of interest is in the use of 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is ongoing research into the role of Notch signaling in cancer stem cells, and the potential use of 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide in targeting these cells.
Synthesemethoden
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzoyl chloride with diethylamine to form 3,4-dimethoxybenzamide. This intermediate is then reacted with 2-methylphenylhydrazine to form the pyrazole ring, and the resulting compound is acylated with 4-carboxybenzoyl chloride to produce 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide. The synthesis of 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide is widely used in scientific research for its ability to block the Notch signaling pathway. This pathway is involved in cell differentiation and proliferation, and is dysregulated in many types of cancer. By inhibiting γ-secretase, 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide can prevent the cleavage of Notch receptors and downstream signaling, leading to decreased cell proliferation and increased apoptosis. 5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to be effective in a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
Molekularformel |
C24H28N4O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-6-27(7-2)24(30)18-15-25-28(19-11-9-8-10-16(19)3)22(18)26-23(29)17-12-13-20(31-4)21(14-17)32-5/h8-15H,6-7H2,1-5H3,(H,26,29) |
InChI-Schlüssel |
WBDLBCXQNQTEFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)






![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
